molecular formula C16H29BO2 B1339359 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 287944-06-3

2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1339359
CAS No.: 287944-06-3
M. Wt: 264.2 g/mol
InChI Key: GTRURWFRLWPOBJ-UHFFFAOYSA-N
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Description

This compound is a pinacol boronic ester featuring a cyclohexenyl ring substituted with a bulky tert-butyl group at the 4-position. Its molecular formula is C₁₆H₂₅BO₂, with a molecular weight of 260.18 g/mol (CAS: 287944-06-3) . The cyclohexenyl moiety introduces a degree of unsaturation, which may influence reactivity in cross-coupling or cycloaddition reactions.

Properties

IUPAC Name

2-(4-tert-butylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29BO2/c1-14(2,3)12-8-10-13(11-9-12)17-18-15(4,5)16(6,7)19-17/h10,12H,8-9,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRURWFRLWPOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573232
Record name 2-(4-tert-Butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

287944-06-3
Record name 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Record name 2-(4-tert-Butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Record name 2-(4-tert-butylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(1,1-Dimethylethyl)-1-cyclohexen-1-ylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the boronic ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Under certain conditions, the compound can be reduced to yield the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its reactivity and stability.

Mechanism of Action

The mechanism by which 2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This process involves the activation of the boronic ester and the halide, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Substituent Effects: Cyclohexenyl vs. Phenyl Groups

  • 2-(4-tert-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 214360-66-4)
    • Key Difference : Replaces the cyclohexenyl group with a phenyl ring.
    • Impact :
  • The phenyl group provides a planar, conjugated system, enhancing electronic communication with the boron center.
  • Higher thermal stability (boiling point: 333.6°C ) compared to the cyclohexenyl analog due to aromaticity .
  • Common in Suzuki-Miyaura couplings for biaryl synthesis.

  • 2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1227068-84-9)

    • Key Difference : Fluorine atoms at the 4-position of the cyclohexenyl ring.
    • Impact :
  • Molecular weight: 244.09 g/mol .

Saturation vs. Unsaturation in Cyclohexyl Systems

  • 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 87100-15-0)
    • Key Difference : Fully saturated cyclohexyl group.
    • Impact :
  • Absence of a double bond reduces reactivity in conjugate addition or Diels-Alder reactions.
  • Higher solubility in nonpolar solvents due to increased hydrophobicity .

Electronic Modulation via Substituents

  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Key Difference : Methoxy (-OCH₃) group on the phenyl ring.
    • Impact :
  • Electron-donating methoxy group enhances the nucleophilicity of the boron center, improving reactivity in cross-couplings.
  • Reported melting point: 137.0–139.2°C (solid) .

  • Fluorinated Probes (e.g., STBPin, DSTBPin) Key Difference: Styryl or cyanostyryl substituents. Impact:
  • Extended conjugation enables fluorescence properties for H₂O₂ detection .
  • Applications diverge from the tert-butyl cyclohexenyl compound, emphasizing sensing over synthetic utility.

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent Notable Properties/Applications Reference
2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 287944-06-3 260.18 tert-Butyl cyclohexenyl Steric stabilization; cross-coupling reactions
2-(4-tert-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 214360-66-4 260.18 tert-Butyl phenyl High thermal stability; Suzuki couplings
2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1227068-84-9 244.09 Difluoro cyclohexenyl Enhanced electrophilicity; specialized synthesis
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 87100-15-0 210.12 Saturated cyclohexyl Nonpolar solubility; reduced reactivity
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Not provided ~260 Methoxy phenyl Electron-donating; versatile cross-couplings

Biological Activity

2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 859217-67-7) is a boron-containing compound notable for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects and mechanisms.

The molecular formula of the compound is C14_{14}H25_{25}BO2_2, with a molecular weight of 236.16 g/mol. It features a dioxaborolane ring structure that contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC14_{14}H25_{25}BO2_2
Molecular Weight236.16 g/mol
Boiling PointNot available
InChI KeyJQEUELMRQYUNDS-UHFFFAOYSA-N
PubChem ID23142013

Anticancer Properties

Research has indicated that boron-containing compounds can exhibit anticancer properties. A study highlighted the ability of certain dioxaborolanes to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, the compound under investigation showed promising results in vitro against various cancer cell lines.

The proposed mechanism for the anticancer activity involves:

  • Boron Interaction : The boron atom in dioxaborolanes can form complexes with biomolecules such as nucleic acids and proteins, potentially disrupting cellular functions.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

  • Study on Cell Lines : In a comparative study involving several dioxaborolanes, this compound was tested against breast and prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • In Vivo Studies : Preliminary animal studies demonstrated that administration of this compound resulted in reduced tumor size in xenograft models of human cancer.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound exhibits high gastrointestinal absorption due to its lipophilic nature.
  • Distribution : Its distribution is influenced by its ability to bind to plasma proteins.
  • Metabolism : Initial findings suggest metabolic pathways involving hydroxylation and conjugation.

Safety and Toxicity

Toxicological assessments have indicated that while the compound shows anticancer potential, it also presents cytotoxic effects at higher concentrations. Careful dose optimization is necessary to minimize adverse effects while maximizing therapeutic efficacy.

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